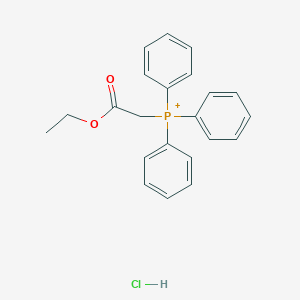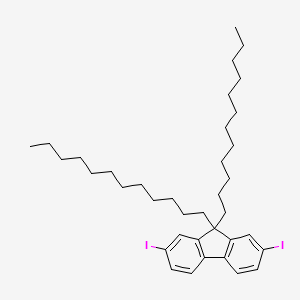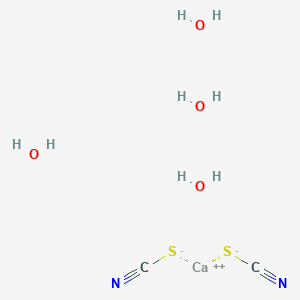
Diethyl 2-vinylidenesuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-vinylidenesuccinate is an organic compound with the molecular formula C10H14O4 It is a diester of succinic acid and features a vinylidene group, which is a carbon-carbon double bond with two substituents on one of the carbons
準備方法
Synthetic Routes and Reaction Conditions: Diethyl 2-vinylidenesuccinate can be synthesized through a phosphine-catalyzed [4 + 2] annulation reaction. This involves the reaction of 2-alkyl-but-2,3-dienoates with aldimines in the presence of a phosphine catalyst, such as tri-n-butylphosphine . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency and diastereoselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale annulation reactions using similar phosphine-catalyzed processes. The scalability of these reactions makes them suitable for industrial applications, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: Diethyl 2-vinylidenesuccinate undergoes various chemical reactions, including:
Annulation Reactions: It participates in [4 + 2] annulation reactions with imines to form tetrahydropyridine derivatives.
Substitution Reactions: The vinylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Phosphine Catalysts: Tri-n-butylphosphine is commonly used in annulation reactions.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane.
Major Products Formed:
Tetrahydropyridine Derivatives: These are the primary products formed from annulation reactions involving this compound.
科学的研究の応用
Diethyl 2-vinylidenesuccinate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of cyclic compounds through annulation reactions.
Catalysis Research: The compound’s reactivity with phosphine catalysts makes it a valuable substrate in the study of catalytic processes.
Material Science:
作用機序
The mechanism of action of diethyl 2-vinylidenesuccinate in annulation reactions involves the nucleophilic addition of the phosphine catalyst to the β-position of the allenoate, forming a resonance-stabilized zwitterionic species. This intermediate then undergoes further nucleophilic addition and proton transfer steps, leading to the formation of the final product .
類似化合物との比較
Diethyl 2,3-diisobutylsuccinate: Another diester of succinic acid, used as a stereoregulating component in catalysts for propylene polymerization.
Ethyl α-methylallenoate: A related compound that also undergoes [4 + 2] annulation reactions with imines.
Uniqueness: Diethyl 2-vinylidenesuccinate is unique due to its vinylidene group, which imparts distinct reactivity compared to other succinate esters. This reactivity makes it particularly valuable in the synthesis of cyclic compounds and in catalytic studies.
特性
分子式 |
C10H14O4 |
|---|---|
分子量 |
198.22 g/mol |
InChI |
InChI=1S/C10H14O4/c1-4-8(10(12)14-6-3)7-9(11)13-5-2/h1,5-7H2,2-3H3 |
InChIキー |
QBOGSIQVGPAAFG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=C=C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)


![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)





![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)

